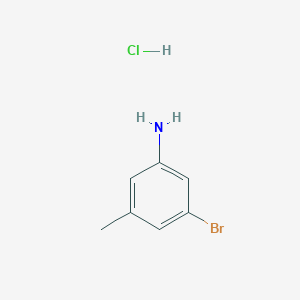

3-Bromo-5-methylaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.ClH/c1-5-2-6(8)4-7(9)3-5;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMJEUXFWOIXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656878 | |

| Record name | 3-Bromo-5-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-79-6 | |

| Record name | 3-Bromo-5-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-methylaniline Hydrochloride: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3-Bromo-5-methylaniline hydrochloride (CAS No. 957034-79-6), a versatile building block in modern organic synthesis.[1][2][3] Intended for researchers, scientists, and professionals in drug development and material science, this document synthesizes key data, proven applications, and safety protocols to facilitate its effective and safe utilization in the laboratory.

Core Compound Identification and Properties

This compound is a substituted aniline derivative that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules.[1] Its unique substitution pattern, featuring a bromine atom and a methyl group on the aniline ring, offers distinct reactivity and steric properties that are advantageous in various synthetic strategies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 957034-79-6 | [1][2][3] |

| Molecular Formula | C₇H₈BrN·HCl | [1] |

| Molecular Weight | 222.51 g/mol | [1][2] |

| Appearance | Brown powder | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis and Mechanistic Considerations

The synthesis of 3-Bromo-5-methylaniline typically involves the bromination of 3-methylaniline. The subsequent treatment with hydrochloric acid affords the hydrochloride salt, which often presents as a more stable and easily handled solid compared to the free base. The regioselectivity of the bromination is directed by the activating and ortho-, para-directing amino group and the weakly activating and ortho-, para-directing methyl group.

A generalized synthetic workflow is depicted below. The choice of brominating agent and reaction conditions is critical to control the formation of isomers and polysubstituted byproducts.

References

A Technical Guide to the Molecular Weight and Characterization of 3-Bromo-5-methylaniline Hydrochloride

Executive Summary: This guide provides a detailed analysis of the molecular weight of 3-Bromo-5-methylaniline hydrochloride (CAS No: 957034-79-6), a key intermediate in pharmaceutical and materials science research. We will cover its theoretical calculation, methods for experimental verification, and the scientific rationale behind these analytical choices. This document is intended for researchers, scientists, and professionals in drug development who require a precise understanding of this compound's fundamental properties.

Chemical Identity and Significance

This compound is a versatile organic compound used extensively as a building block in chemical synthesis.[1] Its structure, featuring bromine and methyl functional groups on an aniline backbone, makes it a valuable precursor for creating complex molecular architectures.[1]

Key applications include:

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the development of therapeutic agents, particularly those targeting neurological disorders.[1]

-

Materials Science: The compound is used to formulate advanced polymers and coatings, contributing to innovations in durable materials.[1]

-

Organic Electronics: It plays a role in the synthesis of organic semiconductors for devices such as OLEDs (Organic Light Emitting Diodes).[1]

Key Identifiers:

-

Chemical Name: this compound

Determination of Molecular Weight

The molecular weight of this compound is definitively calculated by summing the molecular weights of its two constituent parts: the free base (3-Bromo-5-methylaniline) and hydrogen chloride.

Theoretical Calculation

The process begins with calculating the molecular weight of the free base, 3-Bromo-5-methylaniline (C₇H₈BrN).

-

3-Bromo-5-methylaniline (Free Base): The molecular weight is the sum of the atomic weights of its constituent atoms.

-

Hydrogen Chloride (HCl): The molecular weight is the sum of hydrogen and chlorine.

-

Hydrogen (H): 1 × 1.008 u = 1.008 u

-

Chlorine (Cl): 1 × 35.453 u = 35.453 u

-

Total Molecular Weight (HCl): 36.461 g/mol [6]

-

-

This compound: The final molecular weight is the sum of the free base and the HCl salt.

-

186.052 g/mol + 36.461 g/mol = 222.513 g/mol

-

This calculated value aligns with the reported molecular weights of 222.51 g/mol , 222.5101 g/mol , and 222.5 g/mol from various chemical suppliers.[1][2][3]

Data Summary

| Component | Molecular Formula | Atomic Components | Atomic Weights ( g/mol ) | Subtotal ( g/mol ) | Total Molecular Weight ( g/mol ) |

| 3-Bromo-5-methylaniline | C₇H₈BrN | 7 x C8 x H1 x Br1 x N | 12.0111.00879.90414.007 | 84.0778.06479.90414.007 | 186.052 [4] |

| Hydrogen Chloride | HCl | 1 x H1 x Cl | 1.00835.453 | 1.00835.453 | 36.461 [6][7] |

| 3-Bromo-5-methylaniline HCl | C₇H₉BrClN | - | - | - | 222.513 |

Experimental Verification of Molecular Weight and Structure

While theoretical calculations provide a precise molecular weight, experimental verification is essential to confirm the compound's identity and purity. As a Senior Application Scientist, I advocate for a dual-method approach using Mass Spectrometry and Elemental Analysis for a self-validating system.

Mass Spectrometry (MS)

Causality: Mass spectrometry is the premier technique for determining the mass-to-charge ratio (m/z) of a molecule, providing direct experimental evidence of its molecular weight.[8][9] For a salt like this, Electrospray Ionization (ESI) is the preferred method due to its "soft" ionization, which minimizes fragmentation and keeps the molecule intact.

Protocol: ESI-MS Analysis

-

Sample Preparation: Dissolve 1-2 mg of this compound in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, transferring charge to the analyte molecules.

-

Detection: Analyze the resulting ions in positive ion mode. The mass analyzer separates ions based on their m/z ratio.

Expected Outcome & Interpretation: In the mass spectrum, the primary peak will not be at m/z 222.5. Instead, the salt will dissociate in solution, and the free base will be protonated. The expected major ion observed will be the protonated free base, [M+H]⁺, where M is 3-Bromo-5-methylaniline.

-

Expected Peak (m/z): 186.052 (MW of free base) + 1.008 (MW of H⁺) ≈ 187.06

The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks at m/z ~187 and m/z ~189, providing unambiguous confirmation of a bromine-containing compound. The absence of a peak at 222.5 and the presence of the correct protonated free base confirms both the molecular weight of the core structure and its formulation as a salt.[10]

Elemental Analysis (EA)

Causality: Elemental analysis provides the mass percentages of the constituent elements (C, H, N, Cl, Br) in the sample.[11] This technique is a cornerstone for verifying the empirical and molecular formula of a synthesized compound, thereby validating its purity. For a result to be considered valid, the experimental percentages should typically be within ±0.4% of the theoretical values.[12]

Protocol: CHN and Halogen Analysis

-

Sample Preparation: Accurately weigh a small amount (2-3 mg) of the dry compound into a tin capsule.

-

Combustion: The sample is combusted at high temperatures (≥900 °C) in an oxygen-rich atmosphere. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

-

Separation & Detection: The resulting gases are separated by chromatography and measured by a thermal conductivity detector.

-

Halogen Determination: Bromine and chlorine are determined by separate methods, often involving combustion followed by titration or ion chromatography.

Self-Validating System: The power of this method lies in comparing the experimental results to the theoretical percentages calculated from the molecular formula (C₇H₉BrClN).

| Element | Theoretical Mass % |

| Carbon (C) | 37.78% |

| Hydrogen (H) | 4.08% |

| Bromine (Br) | 35.91% |

| Chlorine (Cl) | 15.93% |

| Nitrogen (N) | 6.30% |

If the experimental percentages match these theoretical values within the accepted ±0.4% margin, it provides strong, independent validation of the molecular formula and, by extension, the molecular weight.

Visualization of Workflows

Calculation of Molecular Weight

Caption: Workflow for the theoretical calculation of the final molecular weight.

Experimental Verification Logic

Caption: A dual-method approach for the experimental validation of the compound.

Conclusion

The molecular weight of this compound is determined to be 222.513 g/mol . This value is established through a robust theoretical calculation based on the summation of its free base (186.052 g/mol ) and hydrogen chloride (36.461 g/mol ). For rigorous scientific validation, this theoretical value must be supported by a dual-method experimental approach employing mass spectrometry to confirm the mass of the core structure and elemental analysis to verify the complete molecular formula and purity. This comprehensive characterization ensures the reliability of this crucial chemical intermediate in research and development applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. calpaclab.com [calpaclab.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-5-methylaniline, 98% | Fisher Scientific [fishersci.ca]

- 6. Hydrogen chloride [webbook.nist.gov]

- 7. webqc.org [webqc.org]

- 8. howengineeringworks.com [howengineeringworks.com]

- 9. studyrocket.co.uk [studyrocket.co.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Elemental analysis - Wikipedia [en.wikipedia.org]

- 12. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-5-methylaniline hydrochloride chemical properties

An In-Depth Technical Guide to 3-Bromo-5-methylaniline Hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound (CAS No: 957034-79-6) is a substituted aromatic amine salt that serves as a pivotal intermediate in synthetic organic chemistry.[1][2][3] Its molecular structure, featuring a bromine atom and a methyl group meta-substituted on an aniline ring, provides a unique combination of reactivity and steric properties. This makes it a valuable building block for the synthesis of a wide array of complex molecules.[1][4] This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers and professionals in drug development and materials science. The compound's utility spans the creation of pharmaceuticals, particularly those targeting neurological disorders, agrochemicals, dyes, and advanced polymers.[1][4]

Physicochemical and Structural Properties

The hydrochloride salt form of 3-Bromo-5-methylaniline enhances its stability and handling characteristics compared to the free base. Key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 957034-79-6 | [1][2][3] |

| Molecular Formula | C₇H₈BrN·HCl (or C₇H₉BrClN) | [1][2][3] |

| Molecular Weight | 222.51 g/mol | [1][2] |

| Appearance | Brown or white to light yellow powder/lump | [1][5] |

| Purity | Typically ≥95% to ≥98% (by HPLC or GC) | [1][3] |

| Melting Point | 37 °C (for the free base, 3-Bromo-5-methylaniline) | [5] |

| Boiling Point | 150-151 °C at 15 Torr (for the free base) | [5] |

| Solubility | Slightly soluble in water | [5][6] |

| Storage Conditions | Store at 0-8°C or room temperature in a dry, well-ventilated place under an inert atmosphere. Keep container tightly closed. | [1][3][5][7] |

Structural Identifiers (for the free base, 3-Bromo-5-methylaniline):

Synthesis and Reactivity

Synthetic Pathway

A common and efficient method for synthesizing 3-Bromo-5-methylaniline involves the reduction of its nitro precursor, 3-bromo-5-nitrotoluene. This transformation is a standard procedure in aromatic chemistry, leveraging the selective reduction of a nitro group in the presence of a halogen.

General Protocol for the Synthesis of 3-Bromo-5-methylaniline:

-

Dissolution: 3-bromo-5-nitrotoluene is dissolved in a suitable solvent system, such as a mixture of dioxane and water.[5]

-

Addition of Reducing Agents: Zinc powder and a proton source like ammonium chloride are added sequentially to the solution.[5] The zinc acts as the reducing metal, while ammonium chloride maintains a suitable pH for the reaction.

-

Reaction: The mixture is stirred at room temperature for several hours until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).[5]

-

Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent, such as ethyl acetate.[5]

-

Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.[5] Further purification can be achieved through crystallization or column chromatography to yield 3-bromo-5-methylaniline as a solid.

-

Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with hydrochloric acid.

Caption: Synthesis workflow for this compound.

Reactivity Profile

The chemical behavior of 3-Bromo-5-methylaniline is dictated by its three key functional components:

-

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. However, its high reactivity can lead to polysubstitution and is incompatible with Friedel-Crafts reactions due to complexation with the Lewis acid catalyst.[10] The amino group can be readily converted into a diazonium salt, which is an exceptionally versatile intermediate for introducing a wide range of substituents onto the aromatic ring via Sandmeyer or related reactions.[10]

-

Bromine Atom (-Br): As a halogen, bromine is a deactivating but ortho-, para-directing substituent. It serves as an excellent leaving group in nucleophilic aromatic substitution reactions under certain conditions and is a crucial handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group that enhances the electron density of the aromatic ring.

The interplay of these groups makes 3-Bromo-5-methylaniline a versatile scaffold. Electrophilic substitution will be directed to the positions ortho and para to the amino group, while the bromine atom provides a site for metal-catalyzed cross-coupling reactions.

Spectral Characterization

Spectroscopic analysis is essential for verifying the identity and purity of this compound. While specific spectral data for the hydrochloride salt is not detailed in the provided search results, the expected characteristics can be inferred from the structure of the free base and related compounds.[11][12]

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons (in the 6.5-7.5 ppm range), the methyl group protons (singlet around 2.2-2.4 ppm), and the amine protons (a broad signal which shifts depending on solvent and concentration). The protonation in the hydrochloride salt would significantly shift the amine proton signal downfield. |

| ¹³C NMR | Resonances for seven distinct carbon atoms: four aromatic carbons (two C-H, one C-Br, one C-N, one C-C), and one methyl carbon. The C-Br and C-N carbons would have characteristic chemical shifts. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C aromatic ring stretching (around 1450-1600 cm⁻¹), and C-Br stretching (in the fingerprint region). The hydrochloride salt will show broad N-H⁺ stretching bands. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). |

Applications in Research and Drug Development

This compound is not an end-product but a crucial intermediate. Its bifunctional nature allows for sequential and site-selective modifications, making it a valuable tool for medicinal chemists and material scientists.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceutical agents.[1] Its structure is incorporated into molecules designed to be biologically active, with applications in developing therapeutics for neurological disorders.[1] Bromoaniline derivatives are widely used in drug discovery to create compounds with specific pharmacological properties and to modify the pharmacokinetic profiles of drug candidates.[4][13]

-

Agrochemicals: The bromo-methyl-aniline scaffold is used in the development of crop protection agents, such as herbicides and pesticides.[4]

-

Advanced Materials: The compound finds applications in material science for creating high-performance polymers, coatings, and dyes.[1][4] It is also used in the development of organic electronics, such as organic light-emitting diodes (OLEDs), where it contributes to the synthesis of organic semiconductors.[1]

-

Protein Degrader Building Blocks: The molecule is classified within the family of Protein Degrader Building Blocks, indicating its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other related modalities for targeted protein degradation.[3]

Caption: Key application areas derived from 3-Bromo-5-methylaniline HCl.

Safety, Handling, and Storage

3-Bromo-5-methylaniline and its hydrochloride salt are hazardous chemicals that must be handled with appropriate precautions. The following information is synthesized from safety data sheets (SDS).[7][14]

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][8][14]

-

Eye Damage/Irritation: Causes serious eye irritation.[8][14]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[8][14]

-

Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[7]

Recommended Safety Protocols:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[7][14]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear protective gloves (e.g., nitrile rubber).

-

Eye/Face Protection: Use safety glasses with side-shields or chemical goggles and a face shield.[14]

-

Skin and Body Protection: Wear a lab coat or chemical-resistant apron.[14]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.

-

-

Handling: Avoid breathing dust, fumes, or vapors.[14] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[7][14] Do not eat, drink, or smoke when using this product.[7]

-

Storage: Store locked up in a dry, cool, and well-ventilated place.[7][14] Keep the container tightly closed and store under an inert atmosphere, as the compound may be air or light-sensitive.[7]

-

First Aid:

-

Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[7][14]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[7][14]

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]

Caption: Core safety protocols for handling 3-Bromo-5-methylaniline HCl.

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from the versatile reactivity of its constituent functional groups. Its ability to participate in a wide range of chemical transformations, including electrophilic substitution, diazotization, and metal-catalyzed cross-coupling, makes it an indispensable building block in modern organic synthesis. For professionals in drug discovery and materials science, a thorough understanding of its properties, reactivity, and handling requirements is crucial for leveraging its full potential in the development of novel and high-value products.

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. calpaclab.com [calpaclab.com]

- 4. echemi.com [echemi.com]

- 5. 3-bromo-5-methylaniline CAS#: 74586-53-1 [m.chemicalbook.com]

- 6. 3-Bromo-5-methylaniline, 98% | Fisher Scientific [fishersci.ca]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 3-Bromo-5-methylaniline | C7H8BrN | CID 3018526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - 3-bromo-5-methylaniline (C7H8BrN) [pubchemlite.lcsb.uni.lu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 3-BROMO-N-METHYLANILINE(66584-32-5) 1H NMR [m.chemicalbook.com]

- 12. 3-Bromo-N-methylaniline | C7H8BrN | CID 7018299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sciencescholar.us [sciencescholar.us]

- 14. fishersci.com [fishersci.com]

Introduction: Understanding the Molecule and Its Associated Risks

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-5-methylaniline Hydrochloride

This compound (CAS No. 957034-79-6) is a substituted aniline derivative utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its molecular structure, featuring a bromine atom and a methyl group on the aniline ring, makes it a versatile building block in medicinal chemistry and material science.[1] However, the same reactivity that makes it valuable also necessitates a thorough understanding of its toxicological profile to ensure safe handling. This guide provides a comprehensive overview of the hazards associated with this compound and outlines the necessary protocols for its safe use in a research and development setting.

The primary hazards associated with this compound are typical of many halogenated anilines. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3] Furthermore, it is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[2][3][4] The hydrochloride salt form is typically a brown powder.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 957034-79-6 | [1][5][6] |

| Molecular Formula | C₇H₈BrN·HCl (or C₇H₉BrClN) | [1][5] |

| Molecular Weight | 222.51 g/mol | [1][5] |

| Appearance | Brown powder | [1] |

| Purity | ≥ 95% - 98% | [1][6] |

| Storage Conditions | Store at 0-8°C or room temperature | [1][6] |

Note: Some safety data is extrapolated from the free base, 3-Bromo-5-methylaniline (CAS 74586-53-1), as it is more widely reported. The toxicological properties are expected to be very similar.

PART 1: Hazard Identification and Toxicological Assessment

A rigorous understanding of the specific health hazards is the foundation of safe laboratory practice. The Globally Harmonized System (GHS) provides a standardized framework for classifying the hazards of 3-Bromo-5-methylaniline and its salts.

Table 2: GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[2][3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][3] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[2][3] |

Expert Insight: The toxicity of aniline derivatives often stems from their ability to be absorbed and metabolized, potentially leading to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity. While this specific endpoint is not listed in the summary classifications, it is a known risk for the aniline class of compounds and justifies the stringent controls against inhalation, ingestion, and dermal contact.

PART 2: Risk Mitigation and Safe Handling Protocols

A multi-layered approach, starting with engineering controls and culminating in personal protective equipment (PPE), is essential for mitigating the risks associated with handling this compound.

Engineering Controls: The First Line of Defense

The primary engineering control is to minimize exposure to the powdered form of the chemical.

-

Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood to control airborne dust and vapors.[7]

-

Containment: Use of a powder-containment balance enclosure is recommended for weighing operations to prevent the generation of dust.

-

Proximity of Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][8]

Administrative Controls and Work Practices

-

Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel only.

-

Hygiene Practices: Users must wash hands thoroughly with soap and water after handling.[4][7] Do not eat, drink, or smoke in areas where the chemical is handled.[4][8]

-

Labeling: Ensure all containers are clearly labeled with the chemical name and appropriate GHS hazard pictograms.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its use is mandatory, not optional.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4][8]

-

Skin Protection: Wear nitrile or other chemically resistant gloves. Lab coats are required. For larger quantities or where significant contact is possible, consider additional protective clothing to prevent skin exposure.[8]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH/MSHA-approved respirator with a particulate filter (conforming to EN 143) or an ammonia/organic amine cartridge may be necessary.[8]

Workflow: Pre-Use Safety Checklist

The following diagram outlines the mandatory safety check workflow before commencing any experiment involving this compound.

Caption: Pre-experiment safety workflow for handling hazardous powders.

PART 3: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

The immediate response to an exposure is critical.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4][9] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4][9] |

Accidental Release Measures (Spills)

-

Minor Spill (Solid):

-

Ensure the area is well-ventilated (use fume hood if spill is inside).

-

Wear appropriate PPE (gloves, goggles, lab coat).

-

Gently sweep or scoop the material into a suitable, labeled container for disposal. Avoid creating dust.[4]

-

Wipe the spill area with a damp cloth, then decontaminate the area.

-

-

Major Spill:

-

Evacuate all non-essential personnel from the area and move upwind.[7]

-

Alert the institutional emergency response team or fire brigade.[7]

-

Prevent the spill from entering drains or waterways.[7]

-

Cleanup should only be performed by trained personnel with appropriate respiratory protection (self-contained breathing apparatus) and protective clothing.[7]

-

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[7][9]

-

Specific Hazards: Combustion may produce toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide.[4]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

PART 4: Storage, Disposal, and Transportation

Proper long-term management of the chemical is a crucial component of the safety lifecycle.

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

-

Store locked up or in an area accessible only to qualified and authorized personnel.[4]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8]

Waste Disposal

Disposal must be conducted in accordance with all local, regional, and national regulations.

-

Segregation: Collect waste material in a dedicated, clearly labeled, and sealed container.

-

Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[4]

-

Disposal: Dispose of the container through a licensed professional waste disposal service. Do not empty into drains.[4]

Workflow: Spill Response Decision Tree

Caption: Decision-making workflow for responding to a chemical spill.

Transportation

3-Bromo-5-methylaniline and its salts are regulated for transport.

-

Proper Shipping Name: Toxic solid, organic, n.o.s. (3-Bromo-5-methylaniline)[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Bromo-5-methylaniline | C7H8BrN | CID 3018526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-5-methylaniline, 98% | Fisher Scientific [fishersci.ca]

- 4. fishersci.com [fishersci.com]

- 5. calpaclab.com [calpaclab.com]

- 6. calpaclab.com [calpaclab.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Stability and Storage of 3-Bromo-5-methylaniline Hydrochloride

Introduction: Understanding the Criticality of Stability

3-Bromo-5-methylaniline hydrochloride is a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as organic semiconductors.[1] Its molecular structure, featuring bromine and methyl functional groups, allows for versatile reactions, including electrophilic substitution, making it invaluable in medicinal chemistry and the development of complex, biologically active compounds.[1] The integrity of this compound is paramount; degradation not only reduces yield but can also introduce impurities that may lead to unforeseen side reactions, altered biological activity, and significant safety concerns in final products. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling to ensure its long-term viability for research and manufacturing.

Core Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for designing appropriate storage solutions. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 957034-79-6 | [1][2][3] |

| Molecular Formula | C₇H₈BrN·HCl (or C₇H₉BrClN) | [1][2] |

| Molecular Weight | 222.51 g/mol | [1][2] |

| Appearance | Brown or off-white powder/solid | [1] |

| Purity | ≥ 95-98% (typically analyzed by HPLC) | [1][3] |

| Solubility | Slightly soluble in water | [4] |

| Storage Temperature | 0-8°C recommended by some suppliers | [1] |

Factors Governing the Stability of Aromatic Amine Salts

The stability of this compound is not absolute. Like many aromatic amines, it is susceptible to degradation from several environmental factors. The hydrochloride salt form generally offers improved stability over the free base, particularly against oxidation, but it introduces a sensitivity to moisture.

Oxidation by Atmospheric Oxygen

Aromatic amines are notoriously prone to oxidation, a process often catalyzed by light and trace metal impurities.[5] This is the most common degradation pathway and is visibly indicated by a color change, with the compound darkening over time from an off-white or light brown to a very dark or even black solid.[5] Oxidation can lead to the formation of complex polymeric impurities and nitroso or nitro compounds, fundamentally altering the compound's reactivity.

Hygroscopicity and Hydrolysis

As a hydrochloride salt, the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] While the salt form protects the amine from direct oxidation, absorbed water can create an acidic microenvironment that may facilitate other degradation reactions or simply cause the material to clump, making it difficult to handle and weigh accurately.

Thermal Stress

Elevated temperatures accelerate all chemical degradation processes. For aromatic amines, heat can promote oxidation and decomposition.[6] Upon combustion, hazardous decomposition products are formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[7] While stable under recommended storage temperatures, prolonged exposure to ambient or elevated temperatures will compromise purity.

Photostability

Exposure to light, particularly UV radiation, can provide the activation energy needed to initiate oxidation reactions in aromatic amines.[5] For this reason, storage in light-resistant containers is a mandatory precaution.

Chemical Incompatibility

Contact with strong oxidizing agents, strong bases, and certain metals must be strictly avoided. Strong bases will deprotonate the hydrochloride salt to the free amine, which is significantly more susceptible to oxidation. Strong oxidizers will directly degrade the compound.[8]

Diagram: Key Factors Influencing Degradation

The following diagram illustrates the primary environmental stresses that can compromise the integrity of this compound.

Caption: Environmental factors leading to the degradation of the target compound.

Recommended Long-Term Storage Protocol

To ensure maximum shelf-life and preserve purity, a multi-faceted approach to storage is required. The following protocol integrates best practices for handling sensitive aromatic amine salts.

Step-by-Step Storage Methodology

-

Container Selection:

-

Primary Container: Use an amber glass bottle with a PTFE-lined screw cap.[6] Amber glass prevents light exposure, while the PTFE liner provides an inert seal against moisture and air ingress.

-

Secondary Containment: Place the primary container inside a larger, sealed, and clearly labeled secondary container as a precaution against breakage and cross-contamination.

-

-

Atmosphere Control:

-

Inert Gas Blanket: Before sealing the primary container for long-term storage, purge the headspace with an inert gas like argon or dry nitrogen. This displaces atmospheric oxygen, the primary driver of oxidation.[5]

-

Rationale: The amine functional group is susceptible to oxidation, leading to colored impurities. An inert atmosphere is the most effective preventative measure.

-

-

Moisture Control:

-

Desiccation: Place the sealed secondary container in a desiccator containing a suitable desiccant (e.g., silica gel with a moisture indicator). This creates a low-humidity environment, preventing the hygroscopic salt from absorbing atmospheric water.[6]

-

Rationale: As a hydrochloride salt, the compound can attract water, which can lead to clumping and potential hydrolytic decomposition.

-

-

Temperature Control:

-

Refrigeration: Store the desiccator in a refrigerator maintained at 0-8°C .[1]

-

Rationale: Low temperatures significantly slow the rate of all potential degradation reactions.[6][9] This temperature range is a balance between maximizing stability and avoiding the energy costs and potential freeze-thaw issues of deep-freezing.

-

-

Labeling and Logging:

-

Ensure the container is clearly labeled with the compound name, CAS number, date received, and date opened.

-

Maintain a log for each container, noting the date it is accessed. Limit the frequency of opening the container to minimize exposure to ambient conditions.

-

Workflow: Optimal Storage Procedure

Caption: Step-by-step workflow for the ideal storage of the compound.

Stability Testing and Quality Control

Regularly assessing the stability of the stored compound is a critical component of a self-validating system.

Visual Inspection

The simplest, albeit non-quantitative, test is a visual check. Any noticeable darkening of the material from its original color is a primary indicator of oxidative degradation.[5]

Analytical Verification Protocol

For quantitative assessment, especially before use in a critical synthesis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

-

Standard Preparation: Prepare a standard solution of the compound in a suitable solvent (e.g., methanol/water) at a known concentration from a freshly opened or high-purity reference sample.

-

Sample Preparation: Prepare a solution of the stored sample at the same concentration as the standard.

-

Chromatographic Conditions: Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or TFA) and UV detection at an appropriate wavelength.

-

Analysis:

-

Purity Assessment: Compare the peak area of the main compound in the stored sample to the total peak area of all components to calculate purity. A significant increase in impurity peaks or a decrease in the main peak area relative to the initial analysis indicates degradation.

-

Identity Confirmation: The retention time of the main peak in the sample should match that of the reference standard.

-

Advanced Analysis: For more detailed investigation into the identity of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed.[10][11]

-

Conclusion

While this compound is a versatile and essential chemical, its utility is directly linked to its purity. Its inherent susceptibility to oxidation, moisture, and thermal stress necessitates a rigorous and systematic approach to storage and handling. By implementing the protocols outlined in this guide—utilizing inert gas, desiccated and refrigerated conditions, and light-proof containers—researchers and drug development professionals can effectively mitigate degradation, ensuring the compound's integrity and the reliability of their experimental outcomes. Routine analytical verification provides the final layer of quality assurance in this self-validating system, guaranteeing that the material meets the high standards required for its applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 3-Bromo-5-methylaniline, 98% | Fisher Scientific [fishersci.ca]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. diplomatacomercial.com [diplomatacomercial.com]

- 7. fishersci.com [fishersci.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

A Senior Application Scientist's Guide to 3-Bromo-5-methylaniline Hydrochloride: A Privileged Scaffold in Modern Synthesis

Abstract

This technical guide provides an in-depth analysis of 3-Bromo-5-methylaniline hydrochloride, a versatile chemical intermediate of significant interest to researchers in drug discovery, materials science, and synthetic chemistry. We will move beyond a simple cataloging of properties to explore the strategic utility of this compound, focusing on the causality behind its application in complex molecular syntheses. This guide will detail its nomenclature and physicochemical properties, delve into the mechanistic principles of its synthesis, provide robust experimental protocols, and illuminate its role as a privileged structural motif, particularly in the development of targeted therapeutics such as kinase inhibitors. The content herein is structured to provide not only foundational knowledge but also actionable insights for laboratory application, grounded in established scientific principles and supported by authoritative references.

Introduction: Defining the Asset

This compound is a substituted aniline that serves as a critical building block in organic synthesis. Its strategic value lies in the specific arrangement of its functional groups: an amine group that can be readily modified or used to form larger structures, a bromine atom that provides a reactive handle for cross-coupling reactions, and a methyl group that influences the electronic properties and steric profile of the molecule. This unique combination makes it a favored intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials.[1] Researchers appreciate its role in synthesizing biologically active compounds, which can lead to the discovery of new therapeutic agents.[1] The hydrochloride salt form enhances the compound's stability and ease of handling in a laboratory setting.

Nomenclature and Identification

Precise communication in scientific research is paramount. As such, it is crucial to be familiar with the various synonyms and identifiers for this compound.

Table 1: Synonyms and Identifiers

| Category | Identifier | Source |

| IUPAC Name | This compound | N/A |

| Common Synonyms | 3-Bromo-5-methylbenzenamine hydrochloride | [2] |

| 3-Amino-5-bromotoluene hydrochloride | [2] | |

| 5-Bromo-m-toluidine hydrochloride | [3] | |

| 3-Bromo-5-toluidine hydrochloride | N/A | |

| CAS Number | 957034-79-6 | [1][4] |

| Free Amine CAS | 74586-53-1 | [2][3] |

| Molecular Formula | C₇H₉BrClN | [4] |

| PubChem CID | 44118557 | N/A |

Physicochemical and Handling Properties

A thorough understanding of a compound's physical and chemical properties is essential for its safe and effective use in experimental design.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 222.51 g/mol | [4] |

| Appearance | Brown powder | N/A |

| Purity | ≥ 98% (Typical) | [4] |

| Solubility | Slightly soluble in water | [3] |

| Storage Conditions | 0-8°C, under inert atmosphere | N/A |

The Chemistry of Synthesis: A Mechanistic Perspective

The synthesis of 3-Bromo-5-methylaniline is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry. The strategic challenge lies in achieving the desired 1,3,5-substitution pattern. A common and logical approach begins with a starting material where the directing effects of the substituents can be leveraged to install the bromine atom at the correct position.

The Underlying Principle: Electrophilic Aromatic Substitution

The aniline ring is highly activated towards electrophilic attack due to the electron-donating nature of the amino group. This activation is so strong that direct bromination of aniline often leads to polysubstitution, yielding the 2,4,6-tribromoaniline product.[5] To achieve mono-substitution and control the regioselectivity, the powerful activating effect of the amine must be tempered. This is expertly achieved by protecting the amine, typically as an acetamide.

The acetyl group is electron-withdrawing, which moderates the activating nature of the nitrogen lone pair, making the ring less reactive and preventing over-bromination. Furthermore, the steric bulk of the acetamido group favors substitution at the para position.

Caption: General mechanism of electrophilic aromatic bromination.

A Validated Synthetic Workflow

While a specific protocol for this compound is proprietary to manufacturers, a robust and scientifically sound procedure can be constructed based on established methods for analogous compounds, such as the synthesis of 3-bromo-4-aminotoluene. The following protocol is a representative, multi-step synthesis that an experienced chemist could adapt.

Caption: A representative synthetic workflow for 3-Bromo-5-methylaniline HCl.

Experimental Protocol (Illustrative)

-

Protection: To a stirred solution of m-toluidine in glacial acetic acid, slowly add acetic anhydride. Heat the mixture under reflux for 2 hours to form N-(m-tolyl)acetamide.

-

Bromination: Cool the reaction mixture and slowly add a solution of bromine in glacial acetic acid, maintaining the temperature below 55°C. The bromine will add to the aromatic ring, directed by the acetamido and methyl groups.

-

Hydrolysis (Deprotection): After the bromination is complete, add concentrated hydrochloric acid and reflux the mixture for several hours. This will hydrolyze the amide back to the free amine, yielding 3-Bromo-5-methylaniline.

-

Isolation and Salt Formation: Cool the mixture. The hydrochloride salt of the product may precipitate. Filter the crude product. The free base can be liberated by neutralization with a base (e.g., NaOH), extracted, and then converted back to the hydrochloride salt by treatment with HCl in a suitable solvent like isopropanol or ether to yield the final, purified product.

Self-Validation: Each step of this protocol includes a purification or isolation step, and the identity and purity of the intermediates and final product would be confirmed using standard analytical techniques such as NMR, IR, and melting point analysis. This ensures the integrity of the final compound.

Applications in Drug Discovery and Materials Science

The true value of this compound is realized in its application as a versatile building block. Its unique substitution pattern makes it a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds.

A Cornerstone in Kinase Inhibitor Synthesis: The Nilotinib Case Study

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many cancers.[6] Consequently, kinase inhibitors are a major focus of modern drug discovery. The substituted aniline motif is a key pharmacophore in many FDA-approved kinase inhibitors.

A compelling example is Nilotinib , a second-generation tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[7] While Nilotinib itself uses the 3-(trifluoromethyl)-5-amino-benzoimidazole intermediate, the synthesis of this key fragment starts from 3-bromo-5-(trifluoromethyl)aniline .[2] The synthetic logic and the role of the bromo-aniline core are directly analogous and illustrative of the utility of 3-Bromo-5-methylaniline.

In the synthesis of Nilotinib's core, the bromo-aniline derivative undergoes a palladium-catalyzed cross-coupling reaction (e.g., a Buchwald-Hartwig amination) with 4-methylimidazole.[2] Here, the bromine atom serves as the essential reactive handle for forming a new carbon-nitrogen bond, a crucial step in building the final complex drug molecule.

Caption: Role of bromo-aniline scaffolds in kinase inhibitor synthesis.

This demonstrates the core utility of this compound: it provides a pre-functionalized, sterically defined aromatic ring onto which further complexity can be built with high regiochemical control.

Advanced Materials: Organic Light-Emitting Diodes (OLEDs)

Beyond pharmaceuticals, this compound is a valuable intermediate in materials science. It is used in the development of organic semiconductors for applications like Organic Light-Emitting Diodes (OLEDs).[1] In this context, the bromo-aniline core is built into larger, conjugated molecular systems. The bromine atom facilitates the construction of these systems via cross-coupling reactions, similar to its role in drug synthesis. The electronic properties of the final material, which determine its light-emitting characteristics, can be finely tuned by the choice of substituents on the aniline ring.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic tool for molecular architects. Its value is derived from a stable, easy-to-handle form, and a trifecta of functional groups that offer synthetic chemists precise control over reactivity and molecular design. Its demonstrated utility as a privileged scaffold in the synthesis of high-value targets, from life-saving kinase inhibitors to next-generation electronic materials, underscores its importance. The mechanistic principles and synthetic strategies outlined in this guide provide a framework for researchers, scientists, and drug development professionals to effectively leverage this versatile building block in their own innovative research endeavors.

References

- 1. asianpubs.org [asianpubs.org]

- 2. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]

- 3. WO2018071348A1 - Quinoxaline compounds as type iii receptor tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 4. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]

- 5. US20160362411A1 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]

- 6. Preparation method and intermediate of nilotinib - Eureka | Patsnap [eureka.patsnap.com]

- 7. Nilotinib synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Discovery and History of 3-Bromo-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromo-5-methylaniline

3-Bromo-5-methylaniline, a seemingly unassuming aromatic amine, holds a significant position in the landscape of modern organic synthesis. Its strategic placement of a bromine atom and a methyl group on the aniline scaffold makes it a highly versatile building block, particularly in the realms of pharmaceutical and agrochemical development. The bromine atom serves as a convenient handle for a wide array of cross-coupling reactions, allowing for the introduction of molecular complexity, while the methyl and amino groups provide additional points for functionalization and influence the molecule's electronic properties and steric profile. This guide provides a comprehensive overview of the discovery, historical synthetic evolution, and key applications of this important chemical intermediate, offering valuable insights for researchers and professionals in the field.

Table 1: Physicochemical Properties of 3-Bromo-5-methylaniline [1]

| Property | Value |

| IUPAC Name | 3-bromo-5-methylaniline |

| Synonyms | 5-Bromo-m-toluidine, 3-Amino-5-bromotoluene |

| CAS Number | 74586-53-1 |

| Molecular Formula | C₇H₈BrN |

| Molecular Weight | 186.05 g/mol |

| Appearance | Brown powder or solid |

| Melting Point | 37 °C |

| Boiling Point | 150-151 °C (at 15 Torr) |

| Solubility | Slightly soluble in water |

Part 1: The Genesis of a Building Block - Discovery and Early Synthesis

While a singular, definitive publication marking the "discovery" of 3-Bromo-5-methylaniline is not readily apparent in the historical chemical literature, its synthesis can be understood within the broader context of the late 19th and early 20th-century advancements in aromatic chemistry. The development of methods for the selective halogenation and manipulation of substituted anilines provided the foundational knowledge for the creation of this molecule.

One of the earliest and most logical routes to 3-Bromo-5-methylaniline would have involved the direct bromination of m-toluidine (3-methylaniline). However, the powerful activating and ortho-, para-directing nature of the amino group would likely lead to a mixture of polybrominated products. To achieve the desired 3,5-disubstituted pattern, early chemists would have employed a strategy of protecting the amino group to modulate its directing effect.

A plausible historical synthesis, drawing upon well-established reactions of the era, would involve the acetylation of m-toluidine to form N-acetyl-m-toluidine. The acetyl group, being less activating than the amino group, would still direct bromination to the positions ortho and para to itself. However, the steric hindrance of the acetyl group would favor bromination at the less hindered para position (position 5 relative to the methyl group). Subsequent hydrolysis of the acetamido group would then yield the desired 3-Bromo-5-methylaniline.

Experimental Protocol: A Plausible Historical Synthesis of 3-Bromo-5-methylaniline

This protocol is a hypothetical reconstruction based on common late 19th and early 20th-century organic chemistry techniques.

Step 1: Acetylation of m-Toluidine

-

In a round-bottom flask equipped with a reflux condenser, dissolve m-toluidine in an excess of glacial acetic acid.

-

Slowly add acetic anhydride to the solution.

-

Heat the mixture to reflux for a period of 1-2 hours to ensure complete acetylation.

-

Allow the reaction mixture to cool, then pour it into a beaker of cold water to precipitate the N-acetyl-m-toluidine.

-

Collect the solid product by filtration and wash with water to remove any remaining acetic acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol/water, to obtain pure N-acetyl-m-toluidine.

Step 2: Bromination of N-acetyl-m-toluidine

-

Dissolve the purified N-acetyl-m-toluidine in a suitable solvent, such as glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring. The reaction is exothermic and the temperature should be carefully controlled.

-

After the addition is complete, allow the reaction to stir at room temperature until the color of bromine persists.

-

Pour the reaction mixture into water to precipitate the crude 3-bromo-N-acetyl-m-toluidine.

-

Collect the solid by filtration and wash with a solution of sodium bisulfite to remove any excess bromine, followed by washing with water.

Step 3: Hydrolysis of 3-Bromo-N-acetyl-m-toluidine

-

Suspend the crude 3-bromo-N-acetyl-m-toluidine in an aqueous solution of a strong acid, such as hydrochloric acid.

-

Heat the mixture to reflux for several hours to effect hydrolysis of the acetamido group.

-

Cool the reaction mixture and neutralize with a base, such as sodium hydroxide, to precipitate the free amine.

-

Extract the 3-Bromo-5-methylaniline into an organic solvent like ether.

-

Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent by distillation, and purify the resulting crude 3-Bromo-5-methylaniline by distillation under reduced pressure or recrystallization.

Caption: Plausible historical synthesis of 3-Bromo-5-methylaniline.

Part 2: Evolution of Synthetic Methodologies

While the classical approach laid the groundwork, modern synthetic chemistry has introduced more efficient and selective methods for the preparation of 3-Bromo-5-methylaniline. A prominent contemporary route involves the reduction of a nitro precursor, 3-bromo-5-nitrotoluene. This method offers excellent regioselectivity and often proceeds with high yields.

Table 2: Comparison of Historical and Modern Synthetic Routes

| Feature | Plausible Historical Method | Modern Method (via Nitro Reduction) |

| Starting Material | m-Toluidine | 3-Bromo-5-nitrotoluene |

| Key Steps | Acetylation, Bromination, Hydrolysis | Reduction of nitro group |

| Reagents | Acetic anhydride, Bromine, Strong acid/base | Reducing agents (e.g., SnCl₂, Fe/HCl, H₂/Pd-C) |

| Selectivity | Moderate to good, potential for isomers | Excellent |

| Yield | Generally lower | Often high |

| Environmental Impact | Use of halogenated reagents, multiple steps | Can be optimized for greener reducing agents |

Experimental Protocol: Modern Synthesis of 3-Bromo-5-methylaniline via Nitro Reduction [2]

This protocol is adapted from a general procedure for the reduction of a nitro group in a similar compound.

Step 1: Reduction of 3-Bromo-5-nitrotoluene

-

In a round-bottom flask, dissolve 3-bromo-5-nitrotoluene in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a reducing agent. Common choices include:

-

Tin(II) chloride (SnCl₂): Add an excess of SnCl₂ dihydrate and heat the mixture at reflux.

-

Iron powder in acidic medium: Add iron powder and a catalytic amount of hydrochloric acid and heat the mixture.

-

Catalytic Hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere.

-

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, if using metal reductants, filter the reaction mixture to remove the metal salts.

-

If the reaction was conducted in an acidic medium, neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the solution is alkaline.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 3-Bromo-5-methylaniline.

-

Purify the product by column chromatography or distillation under reduced pressure.

Caption: Modern synthesis of 3-Bromo-5-methylaniline.

Part 3: Applications in Drug Discovery and Beyond

The true value of 3-Bromo-5-methylaniline lies in its utility as a versatile intermediate in the synthesis of a wide range of high-value compounds. Its application spans across pharmaceuticals, agrochemicals, and the dye industry.

Pharmaceutical Applications

In the pharmaceutical sector, 3-Bromo-5-methylaniline serves as a crucial building block for the synthesis of various therapeutic agents. It is particularly noted for its use in the development of compounds targeting neurological disorders.[3] The bromo substituent allows for the introduction of diverse functionalities through modern cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures necessary for biological activity.

While specific drug names containing the 3-Bromo-5-methylaniline moiety are not always publicly disclosed in early-stage research, its presence as a key intermediate is frequently cited in the patent literature for the synthesis of novel kinase inhibitors, receptor modulators, and other biologically active molecules. The strategic positioning of the methyl and amino groups on the brominated aniline ring allows for fine-tuning of a drug candidate's properties, including its potency, selectivity, and pharmacokinetic profile.

Agrochemical and Dye Industries

Similar to its role in pharmaceuticals, 3-Bromo-5-methylaniline is a valuable precursor in the agrochemical industry for the synthesis of novel herbicides, insecticides, and fungicides. The ability to readily modify the aromatic core allows for the creation of compounds with specific biological activities against agricultural pests and diseases. In the dye industry, substituted anilines are fundamental components in the synthesis of azo dyes and other colorants.

Caption: Key application areas of 3-Bromo-5-methylaniline.

Conclusion

3-Bromo-5-methylaniline, a compound likely first synthesized through classical methods of aromatic substitution in the late 19th or early 20th century, has evolved into a cornerstone of modern chemical synthesis. The development of more efficient and selective synthetic routes, particularly through the reduction of its nitro analogue, has solidified its importance as a readily accessible and highly versatile building block. Its strategic utility in the construction of complex molecules continues to drive innovation in drug discovery, agrochemical development, and materials science, underscoring the enduring value of well-designed chemical intermediates.

References

Methodological & Application

Application Note: Synthesis of 3-Bromo-5-methylaniline Hydrochloride

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 3-Bromo-5-methylaniline hydrochloride, a key intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis is achieved through the reduction of 3-bromo-5-nitrotoluene using tin(II) chloride in an acidic medium. This application note elaborates on the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines comprehensive safety protocols, and details the analytical characterization of the final product. The information is tailored for researchers, scientists, and drug development professionals, emphasizing reproducibility and a deep understanding of the synthetic pathway.

Introduction

3-Bromo-5-methylaniline and its hydrochloride salt are important building blocks in organic synthesis. The presence of the bromine atom, the methyl group, and the amino group on the aromatic ring provides multiple reactive sites for further functionalization, making it a versatile precursor for the synthesis of more complex molecules, including various pharmaceutical agents.[1]

The described method focuses on the reduction of a nitroaromatic compound, a fundamental transformation in organic chemistry.[2] While various methods exist for the reduction of nitroarenes, such as catalytic hydrogenation, the use of tin(II) chloride (SnCl₂) in acidic conditions is a classic and reliable method that is often preferred for its functional group tolerance and mild reaction conditions.[3][4] This protocol has been optimized for high yield and purity.

Reaction Mechanism and Rationale

The synthesis proceeds via the reduction of the nitro group of 3-bromo-5-nitrotoluene to an amino group. Tin(II) chloride (SnCl₂) acts as the reducing agent in the presence of a strong acid, typically concentrated hydrochloric acid (HCl).

The overall reaction is as follows:

3-Bromo-5-nitrotoluene + 3 SnCl₂ + 7 HCl → this compound + 3 SnCl₄ + 2 H₂O

The acidic environment is crucial for this reaction. The nitro group is first protonated, which makes it more susceptible to electron transfer from the tin(II) ions. The reaction is believed to proceed through a series of intermediates, including nitroso and hydroxylamine species, before the final amine is formed.[5][6] The resulting aniline is protonated by the excess acid to form the more stable anilinium chloride salt, which often precipitates from the reaction mixture, facilitating its isolation.

Key considerations for this protocol:

-

Choice of Reducing Agent: Tin(II) chloride is an effective reducing agent for nitro groups and is generally selective, leaving other functional groups like halogens intact. While other metals like iron or zinc can be used, SnCl₂ often provides cleaner reactions and milder conditions.[4]

-

Acidic Medium: Concentrated hydrochloric acid serves multiple purposes: it activates the nitro group, provides the protons necessary for the reduction, and converts the final amine product into its hydrochloride salt. This prevents side reactions like the formation of azo or azoxy compounds.[5]

-

Temperature Control: The reaction is exothermic, and controlling the temperature is important to prevent side reactions and ensure a safe procedure.

Experimental Protocol

Materials and Equipment

| Reagents | Grade | Supplier |

| 3-Bromo-5-nitrotoluene | ≥98% | Major Chemical Supplier |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | ACS Reagent | Major Chemical Supplier |

| Concentrated Hydrochloric Acid (HCl) | 37% | Major Chemical Supplier |

| Ethanol | 95% | Major Chemical Supplier |

| Sodium Hydroxide (NaOH) | Pellets, ACS Reagent | Major Chemical Supplier |

| Ethyl Acetate | ACS Reagent | Major Chemical Supplier |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Major Chemical Supplier |

| Equipment |

| Three-neck round-bottom flask (250 mL) |

| Reflux condenser |

| Dropping funnel |

| Magnetic stirrer with heating mantle |

| Thermometer |

| Buchner funnel and filter flask |

| Separatory funnel (250 mL) |

| Rotary evaporator |

| Standard laboratory glassware |

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add tin(II) chloride dihydrate (15.0 g, 66.5 mmol).

-

Acid Addition: Carefully add concentrated hydrochloric acid (50 mL) to the flask. Stir the mixture until the tin(II) chloride is fully dissolved. An ice bath can be used to control the initial exotherm.

-

Substrate Addition: Dissolve 3-bromo-5-nitrotoluene (5.0 g, 23.1 mmol) in 50 mL of ethanol.[7] Add this solution to the dropping funnel.

-

Reaction: Slowly add the solution of 3-bromo-5-nitrotoluene to the stirred tin(II) chloride solution over a period of 30 minutes. The reaction is exothermic, so maintain the temperature below 50 °C during the addition.

-

Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 2-3 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3) until the starting material is no longer visible.

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath for 30 minutes to precipitate the this compound salt.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting material and soluble impurities.

-

Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight.

Characterization

The final product should be a white to off-white crystalline solid.

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | 37 °C (for the free amine)[7] |

| ¹H NMR (DMSO-d₆) | Peaks corresponding to aromatic and methyl protons |

| ¹³C NMR (DMSO-d₆) | Peaks corresponding to aromatic and methyl carbons |

| IR (KBr) | Characteristic peaks for N-H and C-Br bonds |

| Mass Spectrometry | m/z (M+H)⁺ of 186.2 for the free amine[7] |

Safety and Handling

Hazard Identification and Personal Protective Equipment (PPE):

| Compound | Hazards | Recommended PPE |

| 3-Bromo-5-nitrotoluene | Toxic, Irritant | Safety goggles, lab coat, nitrile gloves |

| Tin(II) chloride dihydrate | Corrosive, Irritant, Sensitizer | Safety goggles, lab coat, nitrile gloves |

| Concentrated HCl | Corrosive, Causes severe burns | Safety goggles, face shield, lab coat, acid-resistant gloves |

| 3-Bromo-5-methylaniline HCl | Harmful if swallowed or in contact with skin, Causes skin and eye irritation | Safety goggles, lab coat, nitrile gloves[8][9] |

Handling Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.[8][9]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8][11]

-

Contaminated clothing should be removed and washed before reuse.[9]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][11]

Waste Disposal:

-

Dispose of all chemical waste according to institutional and local regulations.

-

Tin-containing waste should be collected separately for proper disposal due to its environmental impact.[3]

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Extend the reaction time and ensure the temperature is maintained at reflux. |

| Loss of product during work-up | Ensure the product has fully precipitated before filtration by cooling for an adequate amount of time. Use minimal cold solvent for washing. | |

| Impure Product | Incomplete reaction | Monitor the reaction closely with TLC to ensure full conversion of the starting material. |

| Inadequate washing | Wash the product thoroughly with the recommended cold solvent to remove impurities. | |

| Reaction does not start | Inactive reducing agent | Use a fresh bottle of tin(II) chloride dihydrate. |

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound. By understanding the underlying chemistry and adhering to the detailed procedure and safety precautions, researchers can confidently prepare this valuable intermediate for their synthetic needs. The method is scalable and offers a high yield of the desired product with good purity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. orgosolver.com [orgosolver.com]

- 6. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 7. 3-bromo-5-methylaniline CAS#: 74586-53-1 [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. 3-BROMO-N-METHYLANILINE - Safety Data Sheet [chemicalbook.com]

Application Notes & Protocols: 3-Bromo-5-methylaniline Hydrochloride as a Versatile Pharmaceutical Intermediate

Abstract

3-Bromo-5-methylaniline hydrochloride is a pivotal intermediate in contemporary pharmaceutical and agrochemical synthesis.[1] Its distinct structural arrangement, featuring a nucleophilic aniline, a versatile bromine handle for cross-coupling, and a methyl group for steric and electronic modulation, makes it a highly valuable building block.[1] This guide provides an in-depth exploration of its applications, focusing on its role in constructing complex molecular architectures central to modern drug discovery. We will delve into the causality behind experimental design and provide detailed, field-proven protocols for key synthetic transformations, including palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.

Introduction: Chemical Profile and Strategic Value

This compound serves as a foundational scaffold in medicinal chemistry. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base, which can be prone to oxidation.[2] The strategic placement of the bromo and amino functionalities at the meta-position relative to each other allows for directed and regioselective synthesis, preventing steric hindrance that might be observed in ortho-substituted analogs.

The true synthetic power of this intermediate lies in the orthogonal reactivity of its key functional groups:

-

The Amine Group (-NH₂): Acts as a potent nucleophile or as a precursor for diazotization. In drug synthesis, it is most commonly engaged in acylation or palladium-catalyzed C-N bond-forming reactions to link with other molecular fragments.

-

The Bromo Group (-Br): Serves as an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds.[3][4]

This dual functionality allows for sequential, controlled elaboration of the molecular structure, making it a preferred choice for building libraries of compounds in lead optimization campaigns.[5][6]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 957034-79-6 | [1][7][8] |

| Molecular Formula | C₇H₈BrN · HCl | [1] |

| Molecular Weight | 222.51 g/mol | [1][7] |

| Appearance | Brown powder | [1] |

| Purity | Typically ≥ 95-98% (HPLC) | [1][7] |

| Storage Conditions | Store at 0-8°C, tightly closed, in a dry, well-ventilated place. | [1][9] |

Core Application: Scaffolding for Kinase Inhibitors

While not a direct precursor in the most widely published routes for drugs like Lapatinib or Pazopanib, the 3-bromo-5-methylaniline core is emblematic of the scaffolds used to synthesize analogs of such tyrosine kinase inhibitors (TKIs).[10][11] TKIs often feature a central heterocyclic core (like a quinazoline or indazole) linked to various substituted aniline moieties. The protocols described below are directly applicable to the synthesis of novel TKI candidates and other complex pharmacophores.